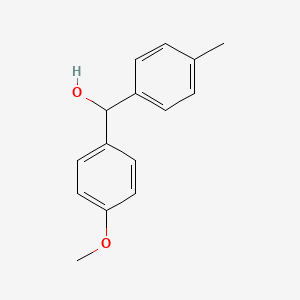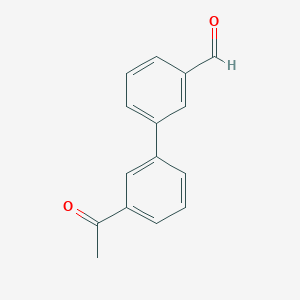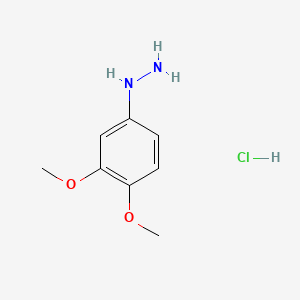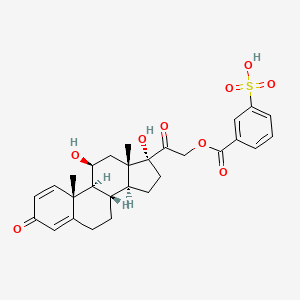
Prednisolone metasulfobenzoate
Descripción general
Descripción
Prednisolone metasulfobenzoate is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It works by mimicking the effects of cortisol, a hormone released by the adrenal glands that regulates metabolism and stress . Prednisolone prevents the release of substances in the body that cause inflammation . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells .
Synthesis Analysis
Prednisolone is a synthetic glucocorticoid and its IUPAC name is 11β, 17α, 21-trihydroxypregna-1, 4- diene-3, 0-dione . The analytical methods for the quantification of prednisolone in pharmaceutical products and biological fluids are mainly reversed-phase high-performance liquid chromatography (RP-HPLC), liquid chromatography coupled with mass spectrometry (LC/MS), and even more hyphenated LC–MS/MS methods .Molecular Structure Analysis
The molecular structure of Prednisolone metasulfobenzoate is C28H32O9S . The molecular weight is 566.60 .Chemical Reactions Analysis
Prednisolone is a very slightly water-soluble glucocorticoid . It is administered orally; slightly soluble in water and methanol; soluble in chloroform and alcohol .Physical And Chemical Properties Analysis
Prednisolone metasulfobenzoate is a sparingly absorbed formulation of prednisolone . It has a molecular weight of 566.60 and a molecular formula of C28H32O9S .Aplicaciones Científicas De Investigación
1. Pharmacological Research
Prednisolone is extensively studied in pharmacology for its impact on physiology and mood. Research using zebrafish models has shown that exposure to prednisolone affects behavior and hypothalamic-pituitary-interrenal (HPI) axis-related activity, offering insights into the effects of glucocorticoids on the HPI axis (Xin et al., 2020).
2. Analytical Chemistry
In analytical chemistry, prednisolone poses challenges in high-performance liquid chromatography (HPLC) due to its structural similarity to hydrocortisone. Research has focused on improving the HPLC method for analyzing related substances of prednisolone in pharmaceutical products (Finšgar et al., 2020).
3. Nanomedicine and Drug Delivery
Prednisolone is combined with curcumin in a nanoparticulate system for treating rheumatoid arthritis, highlighting its potential in targeted drug delivery systems. This co-delivery system using human serum albumin nanoparticles improves bioavailability and therapeutic efficacy (Yan et al., 2019).
4. Molecular Medicine
Prednisolone's molecular mechanism involves binding to specific nuclear receptors, altering gene expression, and inhibiting proinflammatory cytokine production, with implications for understanding its anti-inflammatory and immunomodulating properties (Definitions, 2020).
5. Nanotechnology
Research in nanotechnology has explored prednisolone encapsulated in Poly Lactic-co-Glycolic acid nanoparticles. This nanoformulation enhances its anti-inflammatory efficacy, demonstrating the potential of nanotechnology in improving drug performance (Acharya & Guru, 2020).
6. Biochemistry
Prednisolone's effect on glyoxalase 1 in a mouse model of aristolochic acid nephropathy was studied using proteomics and fluorogenic derivatization-liquid chromatography-tandem mass spectrometry. This research provides insights into the biochemical efficacy of prednisolone and potential biomarkers for related diseases (Chen et al., 2020).
7. Pharmaceutical Technology
In pharmaceutical technology, prednisolone is utilized in the production of floating alginate beads, showcasing its application in prolonged release systems for oral administration. This approach employs zinc and calcium ions to create a porous matrix that ensures high encapsulation efficiency and modulates the anti-inflammatory response (Russo et al., 2020).
8. Veterinary Medicine
Prednisolone's biochemical effects have been studied in dogs, particularly how treatment with an anti-inflammatory dose influences common biochemical analytes. This research is relevant for the clinical interpretation of biochemistry test results in veterinary medicine (Pettersson et al., 2021).
9. Gastroenterology
Nanogels of a succinylated glycol chitosan-succinyl prednisolone conjugate have been investigated for their release behavior, gastrointestinal distribution, and systemic absorption. This research is significant for developing targeted therapies for ulcerative colitis, utilizing the epithelial enhanced permeability and retention effect (Zhou et al., 2020).
Mecanismo De Acción
Prednisolone metasulfobenzoate works by mimicking the effects of cortisol, a hormone released by the adrenal glands that regulates metabolism and stress . It prevents the release of substances in the body that cause inflammation . Prednisolone has predominantly glucocorticoid activity, which means it mainly affects our immune response and reduces inflammation, rather than affecting the body’s balance of electrolytes and water .
Safety and Hazards
Prednisolone can weaken your immune system, making it easier for you to get an infection . Steroids can also worsen an infection you already have, or reactivate an infection you recently had . You should not use prednisolone if you have a fungal infection anywhere in your body . Prednisolone is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Prednisolone metasulfobenzoate is being studied for use in ulcerative colitis . It is an old drug with a new delivery system that releases the medication only in the colon . Releasing the drug directly into the colon reduces the potential for significant side effects often experienced with steroid drugs .
Propiedades
IUPAC Name |
3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O9S/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36)/t20-,21-,22-,24+,26-,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKSUFYQOHQCMM-YGZHYJPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=CC35C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=C[C@]35C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
630-67-1 (mono-hydrochloride salt) | |
| Record name | Prednisolone metasulfobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20190432 | |
| Record name | Prednisolone metasulfobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone metasulfobenzoate | |
CAS RN |
3694-41-5, 39175-74-1 | |
| Record name | Prednisolone metasulfobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone metasulfobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039175741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone metasulfobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR3YX73FW2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR3YX73FW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




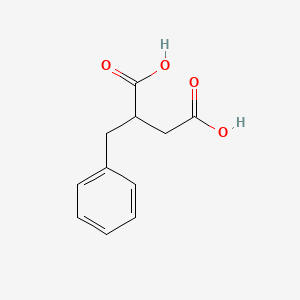
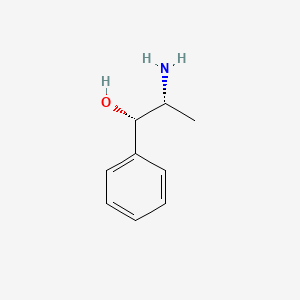
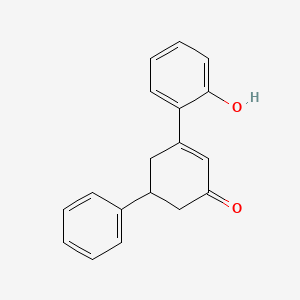


![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B3415804.png)
